N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26-10-6-7-18(26)19(27-11-4-2-3-5-12-27)16-24-22(28)23(29)25-17-8-9-20-21(15-17)31-14-13-30-20/h6-10,15,19H,2-5,11-14,16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIYJNZHMGUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the pyrrole ring through a series of condensation reactions. The benzodioxin moiety is then attached using a coupling reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as using a dehydrating agent or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Table 1: Core Structural Features of Selected Compounds
Key Observations:
- Ring Systems: The target compound’s 7-membered azepane distinguishes it from 6-membered piperazine/piperidine derivatives (e.g., 1-benzylpiperazine).
- Benzodioxin vs. Benzodiazepine: The 2,3-dihydro-1,4-benzodioxin group shares aromaticity with benzodiazepines but lacks nitrogen atoms, possibly reducing GABAergic activity compared to 7-chloro-benzodiazepine derivatives .
- Pyrrole Substitution: The 1-methylpyrrole group is uncommon in compounds, suggesting unique electronic or steric properties that could modulate solubility or target affinity.
Hypothetical Functional Implications
While direct pharmacological data are absent, structural analogs provide clues:
- Piperazine/Piperidine Derivatives (e.g., 1-benzylpiperazine): Often associated with neurotransmitter modulation (e.g., serotonin, dopamine). The target compound’s azepane may offer similar activity with altered selectivity .
- Benzodiazepine Derivatives: Typically anxiolytic or sedative. The benzodioxin group in the target compound may confer antioxidant or anti-inflammatory properties, as seen in other benzodioxin-containing molecules.
- Ethanediamide Backbone: This moiety is less common in compounds but may enhance metabolic stability compared to ester- or amide-based structures.
Methodological Considerations
The structural elucidation of the target compound likely relies on X-ray crystallography refined via SHELXL, which supports handling complex substituents and ring systems . However, the absence of experimental data (e.g., binding affinities, solubility) in the provided evidence limits functional comparisons.
Biological Activity
N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Molecular Structure and Properties
The compound exhibits a molecular formula of and a molecular weight of approximately 366.46 g/mol. Its structure incorporates an azepane ring, a pyrrole moiety, and a benzodioxin group, which contribute to its biological activity.
Preliminary studies indicate that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Cell Cycle Regulation : Evidence suggests that the compound may affect the cell cycle, potentially leading to reduced cancer cell viability.
Anti-inflammatory Effects
Research has indicated that this compound possesses significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured cells. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
- Cell Proliferation Inhibition : The compound was shown to inhibit the proliferation of various cancer cell lines (e.g., breast cancer and lung cancer cells), with IC50 values indicating effective dosage ranges.
Case Studies
A notable study involved the administration of this compound in animal models of cancer. The results showed a significant reduction in tumor size compared to control groups, providing evidence for its therapeutic potential.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms:
-
Molecular Docking Studies : Computational models suggest strong binding affinity to key proteins involved in cancer progression.
- Target Proteins : c-MET receptor tyrosine kinase and other oncogenic pathways have been identified as potential targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide?
- Methodology : Multi-step organic synthesis is typically required, involving:
- Amide bond formation : Use coupling reagents like EDC/HOBt for efficient condensation between the azepane-pyrrole ethylamine intermediate and the 2,3-dihydro-1,4-benzodioxin-6-yl ethanedioic acid moiety.
- Heterocyclic assembly : Control reaction conditions (e.g., anhydrous solvents like DMF, 60–80°C) to ensure proper cyclization of the azepane and pyrrole rings .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to isolate the pure product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., azepane’s methylene protons at δ 1.4–1.8 ppm, benzodioxin’s aromatic protons at δ 6.7–7.1 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns to confirm molecular formula .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at λmax ~250–280 nm, based on benzodioxin’s absorbance .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodology : Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bonds or oxidation of the benzodioxin ring. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., GPCRs or kinases), focusing on the azepane-pyrrole moiety’s potential hydrophobic interactions .
- In Vitro Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding constants (Kd). For enzyme inhibition, use kinetic assays (e.g., NADPH depletion for oxidoreductases) .
- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant protein responses .
Q. How can contradictions in experimental data (e.g., conflicting NMR or bioactivity results) be resolved?
- Methodology :
- Cross-Validation : Replicate synthesis and characterization under controlled conditions. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Biological Replicates : Repeat assays with fresh batches of the compound and include positive/negative controls (e.g., known inhibitors) to rule out batch variability .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous peaks .
Q. What computational approaches are effective in modeling the compound’s physicochemical properties?
- Methodology :
- Quantum Mechanics (QM) : Calculate logP and pKa using Gaussian09 (B3LYP/6-31G* basis set) to predict solubility and ionization states .
- Molecular Dynamics (MD) : Simulate membrane permeability with GROMACS, focusing on the benzodioxin ring’s role in lipid bilayer interactions .
- AI-Driven Synthesis Optimization : Train neural networks on reaction databases to predict optimal catalysts/solvents for improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
